molecular formula C18H22N4O3 B2495712 (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 2321333-29-1

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2495712
CAS RN: 2321333-29-1
M. Wt: 342.399
InChI Key: GPCKGGQEFMVPDQ-GQCTYLIASA-N
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Description

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation of Lignin Model Compounds

The compound has been implicated in the study of lignin model compounds' reactivity towards hydrogen peroxide when catalyzed by a specific Mn(IV)-Me4DTNE complex. The catalyst showed a preference for epoxidating C–C double bonds conjugated with aromatic moieties, suggesting its potential application in lignin valorization or modification processes (Cui, Chen, Gratzl, & Patt, 1999).

Synthesis and Antimicrobial Activities

The compound's derivatives have shown promise in antimicrobial applications. For instance, novel 1,2,4-triazole derivatives demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting their potential as new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular Structure and Interaction Studies

The structural analysis of related compounds has provided insights into their molecular interactions, offering potential applications in drug design and material science. For example, the molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through X-ray crystallography, combined with Hirshfeld and DFT calculations, have been detailed. Such studies contribute to understanding the molecular basis of the compound's reactivity and potential pharmacological applications (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-5-3-14(13-17(16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCKGGQEFMVPDQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.